3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
This compound features a quinazolin-4(3H)-one core substituted at the 3-position with a piperidin-3-yl group connected via a 2-(3-(trifluoromethyl)phenyl)acetyl linker. The trifluoromethyl (CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, making it pharmacologically relevant .
Properties
IUPAC Name |
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)16-6-3-5-15(11-16)12-20(29)27-10-4-7-17(13-27)28-14-26-19-9-2-1-8-18(19)21(28)30/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNPPOOWIABHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of piperidine with 3-(trifluoromethyl)benzoyl chloride, followed by cyclization with 2-aminobenzamide under acidic conditions to form the quinazolinone ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often under basic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different pharmacological properties depending on the functional groups introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among quinazolin-4(3H)-one derivatives include:
- Substituents on the phenyl ring : Trifluoromethyl, chloro, fluoro, or methoxy groups.
- Piperidine modifications : Alkyl, hydroxyethyl, or fluorinated side chains.
- Linker groups : Acetyl, benzyl, or triazolylmethylthio linkages.
Table 1: Structural and Spectral Comparisons
Key Observations :
- Hydroxyethyl-piperidine (7b) introduces hydrogen-bonding capacity, enhancing solubility (IR: 3338 cm⁻¹ for OH) .
- Methylsulfonyl groups (Compound 41) may improve metabolic stability due to electron-withdrawing effects .
Key Observations :
- PET tracers () demonstrate the utility of quinazolinones in imaging, where fluorinated side chains (e.g., ¹⁸F-ethyl) improve target binding and pharmacokinetics .
- SR140333 () highlights the importance of piperidine-linked hydrophobic groups (e.g., trifluoromethylbenzyl) in receptor antagonism .
- Microwave-assisted synthesis () reduces reaction times for anti-inflammatory derivatives (e.g., 5a-j) .
Key Observations :
Biological Activity
3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a quinazolinone core and a trifluoromethylphenyl group, suggests various biological activities, particularly in oncology and neurology.
- Molecular Formula : C22H20F3N3O2
- Molecular Weight : 415.4 g/mol
- CAS Number : 2034296-71-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may inhibit certain kinases associated with cancer cell proliferation, leading to potential anti-cancer effects. Additionally, it may influence neuroprotective pathways, making it a candidate for treating neurological disorders.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against human non-small cell lung cancer cells (HCC827), showing an IC50 value of approximately 0.09 μM, indicating potent activity.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCC827 | 0.09 | PI3Kα inhibition |
| A549 | Varies | Alternative survival pathways |
| MCF-7 | Varies | Hormonal signaling interference |
Neuroprotective Activity
Research indicates that the compound may also possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce apoptosis in neuronal cells, likely through modulation of the PI3K/AKT signaling pathway.
Case Studies
- Cancer Cell Studies : In a study published in Molecular Pharmacology, the compound was evaluated for its effects on various cancer cell lines. The results highlighted its selective potency against HCC827 cells while demonstrating lower efficacy in A549 cells due to alternative survival pathways being activated (e.g., Ras/MAPK signaling) .
- Neuroprotection : A separate investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings suggested that treatment with the compound significantly reduced markers of oxidative stress and apoptosis, indicating its potential application in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the quinazolinone ring and the trifluoromethyl group can significantly influence biological activity. For example:
- Substituents on the quinazolinone ring : Alkyl groups at specific positions have been shown to decrease antiproliferative activity.
- Trifluoromethyl group : This moiety enhances lipophilicity and may improve binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
